molecular formula C16H23NO4 B3006789 (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1807938-86-8

(2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B3006789
CAS No.: 1807938-86-8
M. Wt: 293.363
InChI Key: BRKBIWGWCNIXKI-OPLYUGDSSA-N
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Description

(2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.363. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Behavior and Interactions

  • Adamantane carboxylic acids, closely related to the compound , demonstrate varied chemical behaviors under different conditions, such as during Kolbe electrolysis. These behaviors are influenced by their structural properties, leading to the formation of various products under specific conditions (Zorge, Strating, & Wynberg, 2010).

2. Structural Adaptability in Molecular Recognition

  • Molecules similar to (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid exhibit significant adaptability in their hydrogen-bonding subunits. This adaptability allows them to form persistent one-dimensional motifs in molecular recognition and assembly, which is essential for designing complex molecular structures (Karle, Ranganathan, & Haridas, 1997).

3. Deuterium Exchange in Mass Spectrometry Studies

  • Deuterium exchange studies involving adamantane-substituted carboxylic acids and alcohols provide insights into the interaction between functional groups and the adamantane nucleus. These studies are crucial for understanding molecular interactions and transformations under electron impact in mass spectrometry (Yurchenko et al., 1977).

4. Stereochemical Aspects in Synthesis

  • Research on the synthesis of compounds structurally related to this compound highlights the significance of stereochemistry in chemical reactions. Such studies focus on understanding the influence of substituents and reaction conditions on stereoselectivity, which is vital in pharmaceutical and organic synthesis applications (Jagtap et al., 2016).

Properties

IUPAC Name

(2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c18-12-4-13(14(19)20)17(8-12)15(21)16-5-9-1-10(6-16)3-11(2-9)7-16/h9-13,18H,1-8H2,(H,19,20)/t9?,10?,11?,12-,13+,16?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKBIWGWCNIXKI-OPLYUGDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(CC4C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)C23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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